molecular formula C8H9FN2O B1586862 N-(5-fluoro-4-methylpyridin-2-yl)acetamide CAS No. 475060-21-0

N-(5-fluoro-4-methylpyridin-2-yl)acetamide

Cat. No. B1586862
M. Wt: 168.17 g/mol
InChI Key: FNHPTZIEXVBRFX-UHFFFAOYSA-N
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Description

N-(5-fluoro-4-methylpyridin-2-yl)acetamide, also known as FMPA, is a small molecule that has been widely used in research and medicinal chemistry. Its structure consists of a 5-fluoro-4-methylpyridin-2-yl moiety and an acetamide group. FMPA has been used in a variety of research studies, ranging from medicinal chemistry to biochemistry and physiology. It has a number of unique properties that make it an attractive molecule for research.

Scientific Research Applications

Synthesis and Characterization for Antitumor Activity

Compounds similar to N-(5-fluoro-4-methylpyridin-2-yl)acetamide have been synthesized and characterized for their antitumor activities. For example, glycine derivatives containing 5-fluorouracil were synthesized, showing certain antitumor effects in vitro against HL-60 and BEL-7402 cell lines (Lan Yun-jun, 2011).

Antiallergic Agents

New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been prepared as novel antiallergic compounds. These compounds have shown significant potency in in vitro and in vivo models, indicating their potential as antiallergic agents (C. Menciu et al., 1999).

Photovoltaic Efficiency and Ligand-Protein Interactions

The photovoltaic efficiency and ligand-protein interactions of certain bioactive benzothiazolinone acetamide analogs have been studied. These compounds exhibit good light harvesting efficiency and potential for use in dye-sensitized solar cells, in addition to showing non-linear optical activity (Y. Mary et al., 2020).

Herbicidal Activity

N-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl acetamide derivatives have been synthesized and evaluated for their herbicidal activity. Some derivatives exhibited control efficacy of more than 90% against Amaranthus spinosus, showcasing their potential as herbicides (Huang Ming-zhi & Min Zhong-cheng, 2006).

properties

IUPAC Name

N-(5-fluoro-4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPTZIEXVBRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376775
Record name N-(5-fluoro-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-4-methylpyridin-2-yl)acetamide

CAS RN

475060-21-0
Record name N-(5-fluoro-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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